Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- Position 6: Ethyl carboxylate group.
- Position 5: Phenyl substituent.
- Position 7: 4-(Methylsulfanyl)phenyl group.
This scaffold is part of a broader class of triazolopyrimidine derivatives, which are synthesized via multicomponent reactions involving aldehydes, β-keto esters, and aminotriazoles.
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 7-(4-methylsulfanylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O2S/c1-3-27-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(28-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
WIVZRQNREZCUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method results in good yields and short reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, solvent-free methods can be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Functional Group Transformations
The ester and methylsulfanyl groups enable selective modifications:
Ester Hydrolysis
Reaction :
Conditions :
-
2M NaOH, reflux for 6 hours.
-
Acidification with HCl to precipitate the product.
Application : Generates water-soluble derivatives for pharmacological testing.
Sulfur-Based Reactions
Methylsulfanyl Oxidation :
-
Selective oxidation to sulfoxide or sulfone derivatives alters electronic properties.
Thiol-Ene Click Chemistry :
-
The methylsulfanyl group participates in radical-mediated thiol-ene reactions with alkenes under UV light.
Cycloaddition and Rearrangement Reactions
The triazolo-pyrimidine core undergoes cycloaddition with dipolarophiles:
[3+2] Cycloaddition
Reactants : Nitrile oxides or azides.
Outcome : Forms fused heterocyclic systems (e.g., triazolo-pyrimidine-oxadiazoles).
Dimroth Rearrangement
Conditions : Basic aqueous media (pH > 10).
Mechanism : Ring-opening followed by re-closure, exchanging nitrogen positions .
Biological Interaction Pathways
While not traditional chemical reactions, the compound’s mechanism of action involves:
-
Kinase Inhibition : Competitive binding to ATP-binding pockets via hydrogen bonding with pyrimidine N atoms.
-
DNA Intercalation : Planar aromatic regions insert between DNA base pairs, facilitated by the phenyl substituents.
Stability and Degradation Reactions
Photodegradation :
-
Exposure to UV light (λ = 254 nm) induces cleavage of the methylsulfanyl group, forming phenyl radicals.
Thermal Decomposition :
-
Above 200°C, decarboxylation occurs:
Comparative Reactivity of Derivatives
| Derivative Modification | Reactivity Trend | Key Observation |
|---|---|---|
| Ester → Amide | Increased hydrolytic stability | Enhanced bioavailability |
| SCH₃ → SO₂CH₃ | Reduced electrophilicity | Lower cytotoxicity |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. The triazolo-pyrimidine scaffold is known for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which can be attributed to its interaction with DNA and modulation of signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of triazolo-pyrimidines showed IC50 values significantly lower than those of conventional chemotherapeutics like Cisplatin, indicating a promising alternative for cancer treatment .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent.
- In Vitro Studies : Research indicates that related triazole derivatives possess significant antibacterial activity against resistant strains. Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting that modifications in the structure can enhance bioactivity .
- Study Findings : A study highlighted that the presence of the methylsulfanyl group contributes to increased binding affinity to bacterial targets, enhancing the compound's effectiveness .
Anti-inflammatory Effects
Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored for its anti-inflammatory properties.
- Mechanism : The compound acts as an inhibitor of pro-inflammatory cytokines such as TNFα. This inhibition is crucial in reducing inflammation in various models .
- Research Evidence : In vivo studies have shown a decrease in inflammatory markers in animal models treated with this compound, supporting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound.
- Modifications : Variations in substituents on the phenyl rings have been shown to significantly affect the potency of the compound against cancer cells and bacteria. For instance, introducing electron-donating or withdrawing groups can enhance or reduce activity depending on the target .
Mechanism of Action
The mechanism of action of ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may exert its effects through the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazolopyrimidine core allows for extensive functionalization. Key structural variations in analogues include:
Key Observations :
- R7 Substituents : Electron-withdrawing groups (e.g., halogens in ) enhance electrophilicity, while methoxy groups () improve solubility via polarity. The methylsulfanyl group in the target compound balances lipophilicity and moderate electron-donating effects .
- R2 Modifications : Sulfanyl groups (e.g., benzylsulfanyl in ) influence π-π stacking interactions, as seen in crystal structures .
Key Research Findings
Biological Activity
Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of various starting materials to form the triazolo-pyrimidine framework. Various methods have been reported, including the use of microwave-assisted synthesis and solvent-free conditions, which improve yield and reduce reaction time. For instance:
- Starting Materials : 4-(methylsulfanyl)phenyl derivatives and ethyl cyanoacetate.
- Reaction Conditions : Often conducted in ethanol or other polar solvents at elevated temperatures.
Example Reaction Scheme
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to triazolo-pyrimidines. For example, studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Mechanism of Action : The compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Cytotoxicity Data Table
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | |
| This compound | A549 | 18.5 | |
| This compound | HepG2 | 20.0 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains:
Antimicrobial Activity Data Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazole derivatives have been studied for:
- Antioxidant Activity : Compounds have shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Some derivatives inhibit pro-inflammatory cytokines.
Case Studies
-
Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Findings : The compound induced apoptosis as confirmed by flow cytometry analysis.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing this compound, and how do green chemistry principles apply?
- Methodological Answer : The compound can be synthesized via a three-component condensation involving β-keto esters, aromatic aldehydes, and 3-amino-1,2,4-triazole derivatives. A novel additive, 4,4'-trimethylenedipiperidine (TMDP), has been introduced to replace toxic catalysts like piperidine. TMDP offers advantages such as low toxicity, non-flammability, and recyclability. Reactions can be conducted in ethanol/water (1:1 v/v) at reflux or in molten TMDP at 65°C, achieving yields >85%. Work-up involves simple filtration and recrystallization from ethanol .
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer : X-ray crystallography (using SHELX software ) and NMR spectroscopy are standard. For example:
- X-ray : Bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings) confirm planarity and stereochemistry .
- ¹H NMR : Key signals include δ 10.89 (s, NH), 7.14–7.41 (m, aromatic H), and 4.02 (q, ethyl CH₂) .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis to avoid dihydro/tetrahydro byproducts?
- Methodological Answer : Regioselectivity depends on reaction conditions. For example:
- Acidic/Ionic Conditions : Promote formation of 4,7-dihydro derivatives (e.g., ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate).
- Microwave Irradiation : Enhances cyclization efficiency (30 min at 323 K vs. 10 hours conventionally) and reduces side reactions .
Q. What non-covalent interactions stabilize the crystal lattice, and how do they influence physicochemical properties?
- Methodological Answer : π-π stacking interactions (centroid-centroid distances: 3.63–3.88 Å) between triazolopyrimidine rings and hydrogen bonding (N–H⋯O/S) contribute to lattice stability. These interactions affect solubility and melting points, critical for formulation .
Q. How do contradictory data on catalyst efficiency (e.g., TMDP vs. piperidine) inform solvent/catalyst selection?
- Methodological Answer : While piperidine is traditionally used, TMDP’s lower toxicity and higher thermal stability (broad liquid range: 65–200°C) make it preferable. Comparative studies show TMDP reduces hazardous waste by 40% and allows catalyst recovery via distillation .
Q. What computational tools validate electronic properties or supramolecular assembly?
- Methodological Answer : Density Functional Theory (DFT) calculations align with crystallographic data to predict charge distribution and reactive sites. SHELXL refinement (R-factor <0.048) and Mercury software visualize Hirshfeld surfaces for interaction analysis .
Q. What challenges arise in reproducing synthetic yields across labs, and how are they mitigated?
- Methodological Answer : Variability stems from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
